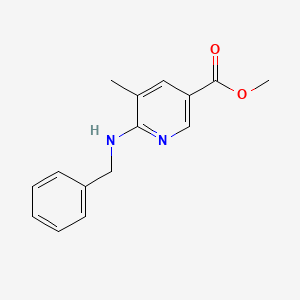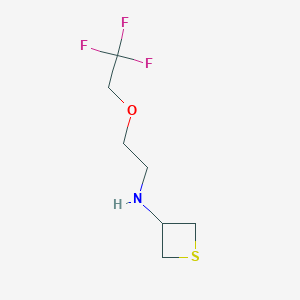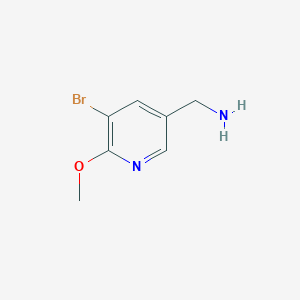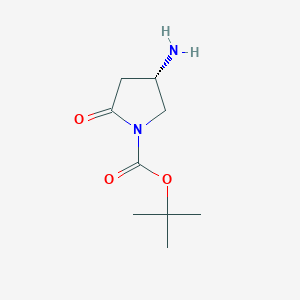![molecular formula C6H14Cl2N2 B13019164 (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13019164.png)
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-6-Methyl-3,6-diazabicyclo[320]heptane dihydrochloride is a bicyclic organic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate precursors, such as 6-methyl-3,6-diazabicyclo[3.2.0]heptane.
Reaction Conditions: The reaction conditions often include the use of strong acids like hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it a useful tool in molecular biology research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biochemical pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another diazabicyclo compound with different stereochemistry and applications.
(1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione: A structurally related compound with distinct chemical properties.
Uniqueness
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is unique due to its specific stereochemistry and the presence of the diazabicyclo structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in different scientific fields.
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1 |
InChI Key |
HHOBOOOBCZEDKB-BNTLRKBRSA-N |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNC2.Cl.Cl |
Canonical SMILES |
CN1CC2C1CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B13019084.png)



![(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019106.png)

![Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019131.png)
![2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13019135.png)
![3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B13019142.png)
![5-Iodopyrazolo[1,5-a]pyridine](/img/structure/B13019149.png)

![N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B13019177.png)


